Acetamide, N-(2-cyano-4,5-dimethoxyphenyl)-2-[(cyclohexyl)(methyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide is a complex organic compound characterized by its cyano and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide typically involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyano-4,5-dimethoxyphenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide
- N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide
- N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide
Uniqueness
N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H25N3O3 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(2-cyano-4,5-dimethoxyphenyl)-2-[cyclohexyl(methyl)amino]acetamide |
InChI |
InChI=1S/C18H25N3O3/c1-21(14-7-5-4-6-8-14)12-18(22)20-15-10-17(24-3)16(23-2)9-13(15)11-19/h9-10,14H,4-8,12H2,1-3H3,(H,20,22) |
InChI Key |
PGAIYGYKIWKRPS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)NC1=CC(=C(C=C1C#N)OC)OC)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.